(S)-4,5-Isopropylidene-1-pentylamine

Description

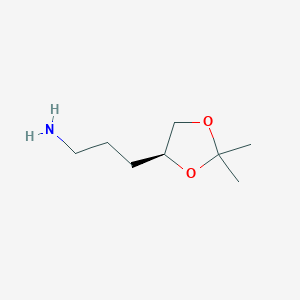

(S)-4,5-Isopropylidene-1-pentylamine is a chiral amine derivative featuring a pentylamine backbone with an isopropylidene (cyclic ketal) group at the 4,5-positions. The compound’s chirality, denoted by the (S)-configuration, is critical for its interactions with enantioselective receptors or enzymes. While PubChem lists this compound (), detailed physicochemical or pharmacological data remain sparse in the provided evidence.

Properties

IUPAC Name |

3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSNHIEYJAWAP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237141 | |

| Record name | 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94944-63-5 | |

| Record name | 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Isopropylidene-1-pentylamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dihydroxy-1-pentylamine.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using an isopropylidene group to form a cyclic acetal. This step is crucial to prevent unwanted side reactions during subsequent steps.

Formation of the Amine: The protected intermediate is then subjected to reductive amination to introduce the amine group at the desired position.

Deprotection: Finally, the isopropylidene group is removed under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Isopropylidene-1-pentylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Medicinal Chemistry

(S)-4,5-Isopropylidene-1-pentylamine serves as a valuable building block in the synthesis of biologically active compounds. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals.

Case Study: Synthesis of Antiviral Agents

- Researchers have utilized this compound in the synthesis of adenosine analogs. These analogs are crucial for developing antiviral drugs targeting various viral infections, including HIV and hepatitis C . The compound facilitates the introduction of amine functionalities that are essential for biological activity.

Data Table: Synthesis Yield of Adenosine Analogues

Organic Synthesis

The compound is also employed in organic synthesis as a versatile intermediate. Its ability to participate in various chemical reactions makes it a key component in the production of complex organic molecules.

Case Study: Chiral Drug Synthesis

- The use of this compound in asymmetric synthesis has proven effective for producing chiral drugs with high enantiomeric excess. For instance, it has been used in the CBS reduction process to convert α-keto acids into corresponding hydroxy acids with excellent enantioselectivities .

Data Table: Enantioselectivity in Hydroxy Acid Production

| Reaction Type | Enantioselectivity (%) | Reference |

|---|---|---|

| CBS Reduction of α-Keto Acids | >90 | |

| Hydroxy Acid Formation | 96 |

Material Science

In material science, this compound is explored for its potential applications in creating functional materials. Its structural properties allow it to be incorporated into polymer matrices or used as a ligand in coordination chemistry.

Case Study: Polymer Development

Mechanism of Action

The mechanism of action of (S)-4,5-Isopropylidene-1-pentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from related compound classes:

Structural Analogues with Isopropylidene/Ketal Groups

- Cyclopentane-based Ketals: Compounds like those in (pyrazole-carboximidamides) share rigid cyclic frameworks but lack the pentylamine chain. The isopropylidene group in (S)-4,5-Isopropylidene-1-pentylamine may enhance solubility compared to non-ketalated amines .

- Amine Derivatives in : The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () includes a pentanamide chain but substitutes the isopropylidene group with a dioxoisoindoline moiety.

Table 1: Comparative Properties of Selected Compounds

Biological Activity

(S)-4,5-Isopropylidene-1-pentylamine, a chiral amine with the CAS number 94944-63-5, has garnered attention in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by its isopropylidene group which contributes to its stereochemistry and reactivity. The compound can be synthesized through various chemical reactions including:

- Oxidation : Can lead to the formation of amine derivatives.

- Reduction : Can convert ketones or aldehydes into alcohols.

- Substitution : Nucleophilic substitution can occur at the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes, thereby affecting cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to neurotransmission and hormonal responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects : Some studies have shown potential antibacterial properties against specific strains of bacteria.

- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects in neuronal cell lines, possibly through the modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A significant study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound resulted in a marked reduction in cell death compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases.

Q & A

Q. What protocols mitigate discrepancies in spectroscopic data (e.g., conflicting NOESY correlations)?

- Methodological Answer : Re-run NMR experiments at higher field strengths (≥600 MHz) and lower temperatures to enhance resolution. Use selective ¹H-¹³C HSQC-TOCSY to resolve overlapping signals. Cross-validate with rotational-frame Overhauser spectroscopy (ROESY) .

Data Reliability and Interpretation

Q. How can researchers address contradictions in reported pKa values for this compound?

Q. What statistical methods are optimal for analyzing dose-dependent chiral recognition in chromatography?

- Methodological Answer : Apply nonlinear regression (e.g., Michaelis-Menten model) to retention time vs. ee data. Use principal component analysis (PCA) to deconvolute contributions from mobile phase composition and stationary phase chemistry .

Ethical and Collaborative Considerations

Q. How can open-data practices be balanced with proprietary concerns in industrial-academic collaborations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.